N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
The compound N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide features a 5,6,7,8-tetrahydronaphthalene (tetralin) core linked to a sulfonamide group, which is further substituted with a bis-thiophene moiety. This structural complexity suggests possible applications in medicinal chemistry, particularly in targeting hydrophobic binding pockets due to the tetralin system and π-π stacking capabilities of the thiophene units. While direct studies on this compound are absent in the provided evidence, inferences can be drawn from structurally related sulfonamide derivatives.
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S3/c22-20(16-9-10-25-13-16)19-8-6-17(26-19)12-21-27(23,24)18-7-5-14-3-1-2-4-15(14)11-18/h5-11,13,20-22H,1-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFXHQHIRBMXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The compound might affect various biochemical pathways due to its structural similarity to thiophene-based compounds. Thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities.
Biological Activity
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as the mechanisms underlying these effects.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
Structural Features
- Thiophene Rings : The presence of thiophene rings contributes to the compound's stability and electronic properties.
- Sulfonamide Group : Known for its antibacterial properties, this functional group is crucial for the compound's biological activity.
Molecular Weight
The molecular weight of this compound is approximately 349.5 g/mol .
Antimicrobial Activity
Research indicates that compounds containing thiophene and sulfonamide moieties exhibit significant antimicrobial properties. For instance:
- Mechanism : The sulfonamide group can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Case Studies : Various derivatives have shown promising results against a range of bacterial strains, with some exhibiting lower Minimum Inhibitory Concentrations (MIC) than traditional antibiotics .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50) |
|---|---|---|---|
| N-(5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | MCF7 (Breast Cancer) | 9.55 | Higher than Doxorubicin (32.00) |
| Other Thiophene Derivatives | Various | 10.25 - 28.85 | Comparable to Doxorubicin |
These results suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : Studies have shown that related compounds can reduce inflammation markers in animal models .
The mechanisms by which this compound exerts its biological activity include:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Binding : Affinity for specific receptors that modulate cellular responses.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cell death in cancer cells.
Comparison with Similar Compounds
Key Compounds :
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide () Core Structure: Naphthalene sulfonamide with chlorophenyl and pyrazole substituents. Synthesis: Utilizes NaH in THF for sulfonamide coupling, highlighting reactivity under basic conditions . Comparison: Unlike the target compound, this analog lacks thiophene moieties but shares sulfonamide-based synthetic strategies. The tetralin system in the target may offer improved metabolic stability over naphthalene.
5-Chloro-2-thienylsulfonamide dichloroamide ()
- Core Structure : Thiophene sulfonamide with N,N-dichloroamide functionality.
- Synthesis : Prepared via chlorination of 5-chloro-2-thienylsulfonamide without intermediate isolation, emphasizing efficiency in handling reactive intermediates .
- Comparison : Both compounds incorporate thiophene sulfonamides, but the target’s hydroxymethyl and tetralin groups likely reduce electrophilicity, enhancing biocompatibility.
(R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)azetidine-3-carboxamide () Core Structure: Thiophene-linked azetidine derivative. Synthesis: Multi-step procedure involving ethanol reflux and HRMS characterization . Comparison: Demonstrates the versatility of thiophene in drug design, though the target’s tetralin sulfonamide may confer distinct pharmacokinetic profiles.
Computational and Analytical Methods
- Structural Characterization: SHELX software () is widely used for crystallographic refinement of sulfonamides .
- HRMS Validation : As shown in , high-resolution mass spectrometry is critical for confirming molecular formulas of complex sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
